molecular formula C7H7N3 B8597407 1H-Pyrrolo[2,3-c]pyridin-1-amine

1H-Pyrrolo[2,3-c]pyridin-1-amine

Cat. No.: B8597407
M. Wt: 133.15 g/mol
InChI Key: BKBXCHMIMBIPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-c]pyridin-1-amine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-c]pyridin-1-amine can be achieved through various methods. One common approach involves the cyclization of 2-bromo-5-iodopyridine with appropriate reagents to form the pyrrolopyridine core . Another method includes modifications of the Madelung and Fischer syntheses of indoles, which have been adapted to produce various substituted derivatives of Pyrrolo[2,3-c]pyridine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition-metal-free strategies and solid-phase synthesis techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-c]pyridin-1-amine undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and iodine for iodination. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or dichloromethane.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry research.

Scientific Research Applications

1H-Pyrrolo[2,3-c]pyridin-1-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Pyrrolo[2,3-c]pyridin-1-amine can be compared to other similar nitrogen-containing heterocyclic compounds, such as:

The uniqueness of this compound lies in its versatile chemical reactivity and its potential for the development of novel therapeutic agents.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

pyrrolo[2,3-c]pyridin-1-amine

InChI

InChI=1S/C7H7N3/c8-10-4-2-6-1-3-9-5-7(6)10/h1-5H,8H2

InChI Key

BKBXCHMIMBIPGV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C=CN2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of pyrrolo[2,3-c]pyridine (8.47 mmol) and potassium tert-butoxide (16.9 mmol) in DMF (38 mL) is stirred at rt under N2 for 2 h. 0.15 M NH2Cl in ether (84.6 mL) is added drop-wise at rt, and the reaction mixture is stirring at rt for 2 h., quenched with 5% Na2S2O3 aqueous solution (10 mL), and extracted with ether. The organic layer is separated, washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 0-10% MeOH in DCM to afford pyrrolo [2,3-c]pyridin-1-ylamine (226 mg, 11%) as a solid. MS: 134 (M+H); 1H NMR (300 MHz, CDCl3): δ 4.96 (br, 2N—H), 6.43 (d, H), 7.29 (m, H), 7.50 (d, H), 8.29 (d, H), 8.89 (s, H).
Quantity
8.47 mmol
Type
reactant
Reaction Step One
Quantity
16.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
84.6 mL
Type
solvent
Reaction Step Two

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